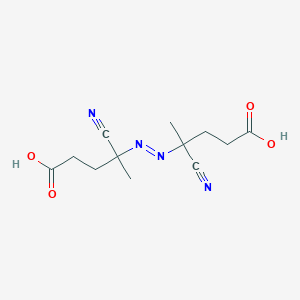

4,4'-Azobis(4-cyanovaleric acid)

Description

The exact mass of the compound 4,4'-Azobis(4-cyanovaleric acid) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Azobis(4-cyanovaleric acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Azobis(4-cyanovaleric acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXXTYGQYWRHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044629, DTXSID00859752 | |

| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2638-94-0, 1041193-98-9 | |

| Record name | 4,4-Azobis(4-cyanovaleric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2638-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2638-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azobis[4-cyanovaleric] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Thermal Decomposition Kinetics of 4,4'-Azobis(4-cyanovaleric acid) (ACVA) in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a water-soluble azo initiator crucial in various polymerization processes and nanoparticle synthesis, including applications in drug delivery systems. This document details the decomposition mechanism, kinetic parameters, and experimental protocols for studying this process in an aqueous environment.

Core Concepts: Decomposition Mechanism and Kinetics

The thermal decomposition of ACVA in water follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of ACVA.[1] This process is initiated by the cleavage of the carbon-nitrogen bonds flanking the azo group (-N=N-), leading to the formation of two 4-cyanovaleric acid radicals and the evolution of nitrogen gas.

The rate of this decomposition is highly dependent on temperature; as the temperature increases, the rate of decomposition also increases significantly.[1] The decomposition of ACVA is a complex process that can result in several products. A major product formed from the recombination of the generated radicals is a ketenimine.[1] In aqueous media, this ketenimine is irreversibly trapped as an amide.[2]

ACVA is comprised of two diastereomers, racemic-ACVA and meso-ACVA, which decompose at different rates in aqueous media.[2]

Quantitative Decomposition Data

The kinetic parameters for the thermal decomposition of the racemic and meso isomers of ACVA in aqueous media are summarized below. The decomposition rate constant (k_d) can be calculated using the Arrhenius equation:

k_d = A * exp(-E_a / RT)

where:

-

k_d is the decomposition rate constant (s⁻¹)

-

A is the Arrhenius frequency factor (s⁻¹)

-

E_a is the activation energy (kJ/mol)

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature (K)

| Diastereomer | Activation Energy (E_a) (kJ/mol) | Arrhenius Frequency Factor (A) (s⁻¹) | 10-hour Half-life (t½) Temperature (°C) |

| racemic-ACVA | 132.2 | 4.76 x 10¹⁵ | 65 |

| meso-ACVA | 131.7 | 2.98 x 10¹⁵ | 67 |

Table 1: Arrhenius Parameters for the Thermal Decomposition of ACVA Diastereomers in Aqueous Media.[2]

Experimental Protocols

The study of ACVA decomposition kinetics can be performed using various analytical techniques. Below are detailed methodologies for two common approaches.

UV-Vis Spectrophotometry

This method relies on the change in the ultraviolet absorbance of the azo group in ACVA as it decomposes.

Materials and Equipment:

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA)

-

Deionized water

-

Constant temperature water bath or heating block

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of ACVA and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1 g/L).

-

Sample Preparation: Pipette a known volume of the ACVA stock solution into a quartz cuvette and dilute with a known volume of deionized water to achieve a suitable initial absorbance (typically between 1.0 and 1.5) at the wavelength of maximum absorbance (λ_max) for the azo group (around 347 nm).

-

Kinetic Measurement:

-

Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer, pre-heated to the desired reaction temperature.

-

Record the absorbance at λ_max at regular time intervals.

-

Continue monitoring until the absorbance reaches a stable, low value, indicating the completion of the decomposition.

-

-

Data Analysis:

-

The concentration of ACVA at any time 't' is proportional to the absorbance at that time.

-

Plot ln(A_t / A₀) versus time, where A_t is the absorbance at time 't' and A₀ is the initial absorbance.

-

The slope of this plot will be equal to -k_d, the first-order rate constant.

-

Nitrogen Evolution Method

This technique measures the volume of nitrogen gas evolved during the decomposition of ACVA.

Materials and Equipment:

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA)

-

Deionized water

-

Reaction vessel with a side arm

-

Gas burette

-

Constant temperature bath

-

Magnetic stirrer and stir bar

Procedure:

-

System Setup: Assemble the reaction vessel, gas burette, and connecting tubing. Ensure the system is airtight.

-

Sample Preparation: Accurately weigh a known amount of ACVA and place it in the reaction vessel. Add a known volume of deionized water.

-

Reaction Initiation: Place the reaction vessel in the constant temperature bath and begin stirring.

-

Data Collection: As the ACVA decomposes, nitrogen gas will be evolved and collected in the gas burette. Record the volume of nitrogen gas collected at regular time intervals.

-

Data Analysis:

-

The total volume of nitrogen evolved at the completion of the reaction (V_∞) corresponds to the initial amount of ACVA.

-

The volume of nitrogen evolved at time 't' (V_t) is proportional to the amount of ACVA that has decomposed.

-

Plot ln(V_∞ / (V_∞ - V_t)) versus time.

-

The slope of this plot gives the first-order rate constant, k_d.

-

Visualizations

The following diagrams illustrate the thermal decomposition pathway of ACVA and a typical experimental workflow for kinetic analysis.

Caption: Thermal decomposition pathway of ACVA in water.

Caption: A typical experimental workflow for determining ACVA decomposition kinetics.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Azobis(4-cyanovaleric acid) from Levulinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a widely used free-radical initiator, from the bio-renewable platform chemical, levulinic acid. This document details the reaction pathway, experimental protocols, and safety considerations, and presents key quantitative data in a structured format.

Introduction

4,4'-Azobis(4-cyanovaleric acid), also known as 4,4'-Azobis(4-cyanopentanoic acid) or ACVA, is a water-soluble azo compound utilized as a free radical initiator in polymerization reactions, such as the synthesis of polyvinyl chloride, polyacrylonitrile, and polyvinyl alcohol.[1] Its utility extends to various applications in materials science and is of interest in drug delivery systems. The synthesis of ACVA from levulinic acid, a versatile precursor derived from the degradation of cellulose, presents a sustainable approach to the production of this valuable chemical.

The overall synthesis involves a multi-step process commencing with the reaction of levulinic acid with a cyanide source and hydrazine to form a hydrazo intermediate. This intermediate is subsequently oxidized to yield the final product, 4,4'-Azobis(4-cyanovaleric acid).

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for 4,4'-Azobis(4-cyanovaleric acid) is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₄O₄ | [2][3] |

| Molecular Weight | 280.28 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 118-125 °C (decomposes) | [3] |

| Solubility | Soluble in water | [3] |

Synthesis Pathway

The synthesis of 4,4'-Azobis(4-cyanovaleric acid) from levulinic acid can be visualized as a two-stage process. The first stage involves the formation of a hydrazo intermediate through the reaction of levulinic acid, a cyanide source (e.g., sodium cyanide), and hydrazine. The second stage is the oxidation of this intermediate to the final azo compound.

Caption: Synthesis pathway of 4,4'-Azobis(4-cyanovaleric acid) from levulinic acid.

Experimental Protocols

The following section details the experimental procedures for the synthesis of 4,4'-Azobis(4-cyanovaleric acid) from levulinic acid. This protocol is based on established methods and provides a step-by-step guide for laboratory synthesis.[4]

Stage 1: Formation of the Hydrazo Intermediate

-

Reaction Setup: In a suitable reaction vessel, a concentrated aqueous solution of the hydrazo compound is prepared by reacting a cyanide compound (such as sodium cyanide or hydrogen cyanide) with hydrazine and levulinic acid (or its sodium salt).[4]

-

Reaction Conditions: The reaction mixture is typically maintained at a controlled temperature to facilitate the formation of the hydrazo intermediate.

Stage 2: Oxidation to 4,4'-Azobis(4-cyanovaleric acid)

-

Solvent Addition: The concentrated aqueous solution of the hydrazo intermediate is blended with acetone or a mixture of acetone and water. The preferred volume ratio of acetone to water is between 80:20 and 33:67, with a more preferable range of 75:25 to 50:50.[4]

-

Oxidation: The hydrazo compound in the acetone-water solution is oxidized to the target azo compound. Chlorine gas is a commonly used oxidizing agent for this step.[4] The oxidation reaction is preferably carried out at a temperature at or below 30 °C.[4]

-

Work-up and Isolation:

-

Following the oxidation, the reaction mixture may be blended with water and sodium chloride to induce phase separation, resulting in a two-solution layer where the upper layer is transparent.[4]

-

The temperature of the mixture is maintained between 15-50 °C, and the upper acetone-water layer containing the product is separated.[4]

-

The final product, 4,4'-Azobis(4-cyanovaleric acid), can be precipitated from this solution and collected by filtration.

-

A reported yield for this process is as high as 90.6% based on the starting levulinic acid.[4]

Alternative Oxidizing Agents

While chlorine gas is an effective oxidizing agent for the conversion of the hydrazo intermediate to the azo compound, other reagents can also be employed for the oxidative dehydrogenation of hydrazines. The choice of oxidizing agent can be influenced by factors such as reaction conditions, substrate compatibility, and safety considerations. A summary of alternative oxidizing agents is presented below.

| Oxidizing Agent | Description |

| Bromine | Can be used for the oxidative coupling of the cyanovaleric acid precursor to form the azo linkage.[5] |

| tert-Butyl Nitrite (TBN) | Enables the dehydrogenation of hydrazobenzenes to azo compounds at room temperature.[6] |

| Trichloroisocyanuric Acid (TCCA) | A metal-free, environmentally friendly oxidant for the synthesis of azo compounds from hydrazines.[7] |

| Copper(II) Acetate/Pyridine | A catalytic system that uses molecular oxygen from the air as the terminal oxidant. |

Safety Precautions

The synthesis of 4,4'-Azobis(4-cyanovaleric acid) involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Handling of Cyanides: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Handling of Hydrazine: Hydrazine is a corrosive and toxic substance. It should be handled with care in a fume hood.

-

Handling of Chlorine Gas: Chlorine gas is a severe respiratory irritant. It should only be used in a well-maintained and properly functioning fume hood.

-

Properties of ACVA: 4,4'-Azobis(4-cyanovaleric acid) is a flammable solid and is classified as a self-reactive substance. It should be stored in a cool, dark place, away from heat sources.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial synthesis to the final characterization of 4,4'-Azobis(4-cyanovaleric acid).

Caption: Logical workflow for the synthesis and characterization of ACVA.

Conclusion

The synthesis of 4,4'-Azobis(4-cyanovaleric acid) from levulinic acid offers a promising and sustainable route to this important industrial chemical. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can effectively produce ACVA for a variety of applications in polymer science, materials research, and drug development. The use of a bio-renewable starting material underscores the potential for developing greener and more sustainable chemical processes.

References

- 1. Cas 2638-94-0,4,4'-Azobis(4-cyanovaleric acid) | lookchem [lookchem.com]

- 2. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | FD155718 [biosynth.com]

- 3. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]

- 4. JPS6161A - Method for producing 4,4'-azobis(4-cyanovaleric acid) - Google Patents [patents.google.com]

- 5. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds [organic-chemistry.org]

An In-depth Technical Guide to 4,4'-Azobis(4-cyanovaleric acid) for Researchers and Drug Development Professionals

An overview of the chemical properties, experimental applications, and reaction mechanisms of the versatile free-radical initiator, 4,4'-Azobis(4-cyanovaleric acid).

Core Properties and Identification

4,4'-Azobis(4-cyanovaleric acid), commonly referred to as ACVA or ABCVA, is a water-soluble azo initiator widely utilized in the synthesis of polymers.[1][2][3] Its defining characteristic is the azo group (-N=N-) flanked by two cyanovaleric acid moieties. This structure allows for the generation of free radicals upon thermal decomposition, making it a crucial component in various polymerization techniques.[4]

Quantitative Data Summary

For ease of reference, the key quantitative properties of 4,4'-Azobis(4-cyanovaleric acid) are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2638-94-0 | [1][2][4] |

| Molecular Formula | C₁₂H₁₆N₄O₄ | [1][2] |

| Molecular Weight | 280.28 g/mol | [1][4] |

| Melting Point | 118-125 °C (with decomposition) | [4] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Solubility | Soluble in hot water, methanol, and alkaline solutions. Practically insoluble in cold water and toluene. | [2] |

| 10-hour Half-life Decomposition Temperature | 63 °C (in DMF) | [2] |

| Storage Temperature | 2-8 °C | [4] |

Mechanism of Action: Free-Radical Generation

The utility of 4,4'-Azobis(4-cyanovaleric acid) as a polymerization initiator stems from its ability to undergo thermal decomposition to produce free radicals. When heated, the central azo bond cleaves, releasing nitrogen gas and forming two identical 4-cyanovaleric acid radicals. These highly reactive species can then initiate the polymerization of monomers.

References

- 1. US20120214941A1 - Process for preparing aqueous polyacrylic acid solutions - Google Patents [patents.google.com]

- 2. Control of Poly(N-isopropylacrylamide) Microgel Network Structure by Precipitation Polymerization near the Lower Critical Solution Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. researchgate.net [researchgate.net]

- 5. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Photochemical Decomposition of 4,4'-Azobis(4-cyanovaleric acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo compound widely utilized as a free-radical initiator in various chemical and biological applications. Its ability to decompose under thermal or photochemical stimulation to generate radicals makes it a valuable tool in polymer synthesis and, increasingly, in drug delivery and bioconjugation studies. This technical guide provides a comprehensive overview of the photochemical decomposition of ACVA, focusing on its core mechanism, experimental protocols, and the resulting chemical transformations. The guide is intended to serve as a practical resource for researchers and professionals employing ACVA in their work, offering detailed methodologies and a summary of key decomposition characteristics. While extensive data on the thermal decomposition of ACVA is available, this guide consolidates the current understanding of its photochemical behavior, highlighting areas where further quantitative investigation is needed.

Introduction

4,4'-Azobis(4-cyanovaleric acid), also known by its synonyms ACVA, ABCVA, and 4,4'-Azobis(4-cyanopentanoic acid), is a versatile chemical compound with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.28 g/mol .[1] Its key feature is the central azo group (-N=N-) flanked by two cyanovaleric acid moieties. This structure imparts the ability to undergo decomposition upon exposure to heat or light, leading to the homolytic cleavage of the carbon-nitrogen bonds and the liberation of nitrogen gas, thereby producing two identical 4-cyanovaleric acid radicals.

The water-solubility of ACVA, a consequence of its carboxylic acid groups, distinguishes it from many other azo initiators and makes it particularly suitable for applications in aqueous media, which is often a requirement in biological and pharmaceutical research. The photochemical decomposition pathway offers precise temporal and spatial control over radical generation, an advantage over thermal methods. This has led to its use in applications such as the light-induced polymerization of hydrogels for drug encapsulation and the site-specific modification of biomolecules. A thorough understanding of the photochemical decomposition process is therefore critical for the effective and reproducible application of ACVA in these advanced fields.

Physicochemical Properties and Spectral Characteristics

A summary of the key physicochemical properties of ACVA is presented in Table 1.

Table 1: Physicochemical Properties of 4,4'-Azobis(4-cyanovaleric acid)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₄O₄ | [1] |

| Molecular Weight | 280.28 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 118-125 °C (decomposes) | |

| Solubility | Soluble in hot water, methanol, and alkaline solutions; practically insoluble in cold water and toluene. | [1] |

Photochemical Decomposition Mechanism

The photochemical decomposition of ACVA is initiated by the absorption of a photon, leading to the excitation of the azo group. This excited state is unstable and rapidly undergoes homolytic cleavage of the two C-N bonds, resulting in the formation of two 4-cyanovaleric acid radicals and the evolution of nitrogen gas. This primary process is outlined in the diagram below.

Caption: Primary photochemical decomposition pathway of ACVA.

Following their formation, the 4-cyanovaleric acid radicals can participate in a variety of subsequent reactions, depending on the reaction conditions, including the solvent and the presence of other reactive species. The main subsequent reaction pathways include:

-

Radical Recombination: Two 4-cyanovaleric acid radicals can recombine.

-

Disproportionation: One radical can abstract a hydrogen atom from another, leading to the formation of a saturated and an unsaturated species.

-

Reaction with Solvent: The radicals can abstract hydrogen atoms from solvent molecules, if the solvent is susceptible to such reactions.

-

Initiation of Polymerization: In the presence of monomers, the radicals can initiate a polymerization chain reaction.

The interplay of these pathways determines the final product distribution.

Quantitative Data

A critical aspect of photochemical reactions is their efficiency, which is quantified by the quantum yield (Φ). The quantum yield is defined as the number of moles of a substance reacted per mole of photons absorbed. Despite the importance of this parameter, specific values for the quantum yield of the photochemical decomposition of 4,4'-Azobis(4-cyanovaleric acid) in various solvents are not well-documented in the scientific literature.

Similarly, while the kinetics of the thermal decomposition of ACVA have been studied, detailed information on the rate constants for its photochemical decomposition under specific conditions of light intensity, wavelength, and solvent is also scarce. Researchers should be aware of this lack of quantitative data and may need to determine these parameters empirically for their specific experimental setups to ensure reproducibility and control.

Experimental Protocols

The following section provides a detailed methodology for the photochemical decomposition of ACVA, based on published experimental procedures.

Materials

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA)

-

Solvent (e.g., Deuterated water (D₂O), Deuterated N,N-Dimethylformamide (DMF-d₇))

-

Internal standard for NMR (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)

-

Sodium Carbonate (for dissolution in D₂O)

Equipment

-

Light source (e.g., LED lamp emitting at ~402 nm)

-

Reaction vessel (e.g., quartz NMR tube)

-

NMR spectrometer

-

Mass spectrometer

-

UV-Vis spectrophotometer

Experimental Workflow

The general workflow for studying the photochemical decomposition of ACVA is depicted below.

Caption: General experimental workflow for studying ACVA photodecomposition.

Detailed Procedure for Photodecomposition in D₂O

-

Sample Preparation: Prepare a solution of ACVA (e.g., 28 mg, 0.1 mmol) and an internal standard in D₂O (2 mL). To aid dissolution, sodium carbonate (e.g., 21.2 mg, 0.2 mmol) can be added to form a clear solution.

-

Transfer to Reaction Vessel: Transfer an aliquot of this solution (e.g., 0.6 mL) to a quartz NMR tube.

-

Irradiation: Place the NMR tube in a photoreactor equipped with a light source emitting at approximately 402 nm.

-

Monitoring: At regular time intervals, remove the NMR tube from the reactor and acquire ¹H NMR spectra to monitor the disappearance of the ACVA signal and the appearance of product signals.

-

Product Identification: After the reaction, the final mixture can be analyzed by mass spectrometry to identify the decomposition products.

Detailed Procedure for Photodecomposition in DMF-d₇

-

Sample Preparation: Prepare a solution of ACVA (e.g., 7 mg, 0.025 mmol) in DMF-d₇ (0.5 mL).

-

Transfer to Reaction Vessel: Transfer the solution to an NMR tube.

-

Irradiation and Monitoring: Follow the same procedure as for the D₂O experiment, irradiating the sample and acquiring NMR spectra at various time points.

Decomposition Products

The analysis of the reaction mixture after photochemical decomposition of ACVA reveals a number of products arising from the subsequent reactions of the initially formed 4-cyanovaleric acid radicals. The major identified products are summarized in Table 2.

Table 2: Major Photochemical Decomposition Products of ACVA

| Product Name | Proposed Formation Pathway |

| Nitrogen Gas (N₂) | Direct product of azo bond cleavage. |

| Succinonitrile | Resulting from the dimerization of cyanomethyl radicals formed after decarboxylation. |

| 4,4'-Dicyano-4,4'-dimethyladipic acid | Dimerization of two 4-cyanovaleric acid radicals. |

| 4-Cyanopentanoic acid | Hydrogen abstraction from the solvent or another radical. |

| 4-Cyanopent-4-enoic acid | Disproportionation reaction between two radicals. |

The relative abundance of these products is highly dependent on the reaction conditions, particularly the solvent and the concentration of ACVA.

Conclusion

The photochemical decomposition of 4,4'-Azobis(4-cyanovaleric acid) provides a controlled and efficient method for generating free radicals in aqueous and organic media. This technical guide has outlined the fundamental principles of this process, from the initial light absorption and homolytic cleavage to the subsequent radical reactions and final product formation. Detailed experimental protocols have been provided to assist researchers in implementing this chemistry in their own work.

While the qualitative aspects of ACVA's photochemistry are reasonably well understood, there is a notable lack of quantitative data, specifically regarding the quantum yield and photochemical reaction rate constants. The absence of a well-characterized UV-Vis absorption spectrum with molar absorptivity values also presents a limitation for precise experimental design. Future research efforts should be directed towards filling these knowledge gaps to enable a more complete and predictive understanding of the photochemical behavior of ACVA. This will undoubtedly facilitate its broader application in areas such as controlled polymerization, drug delivery, and bioconjugation, where precise control over radical generation is paramount.

References

An In-Depth Technical Guide to the Molecular Structure and Isomers of 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

ACVA is a symmetrical molecule characterized by a central azo group (-N=N-) linking two identical cyanovaleric acid moieties.

IUPAC Name: 4,4′-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)[4]

Synonyms:

| Identifier | Value |

| CAS Number | 2638-94-0 |

| Molecular Formula | C₁₂H₁₆N₄O₄ |

| Molecular Weight | 280.28 g/mol |

Isomerism in ACVA

The structural features of ACVA give rise to two primary forms of isomerism: geometric and stereoisomerism.

Geometric Isomers: (E)- and (Z)-ACVA

The presence of the azo double bond restricts rotation, leading to the existence of geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is the thermodynamically more stable and commercially prevalent form, as indicated by its IUPAC name.

-

(E)-ACVA: The two cyanovaleric acid groups are on opposite sides of the azo bond.

-

(Z)-ACVA: The two cyanovaleric acid groups are on the same side of the azo bond.

The (E)-isomer can be converted to the (Z)-isomer through photochemical isomerization, a common characteristic of azo compounds.[6] This process typically involves irradiation with UV light, while the reverse reaction can be induced by visible light or heat.[6]

Stereoisomers: Meso and Racemic Diastereomers

ACVA possesses two stereocenters at the carbon atoms adjacent to the azo group. This results in the existence of two diastereomers: a meso compound and a racemic mixture of enantiomers.

-

Meso-ACVA: This is an achiral compound with a plane of symmetry.

-

Racemic-ACVA: This is a 1:1 mixture of two enantiomers, (4R,4'R)-ACVA and (4S,4'S)-ACVA.

These diastereomers have been shown to exhibit different decomposition rates.[7]

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [2] |

| Melting Point | 118-125 °C (decomposes) | [1] |

| Solubility | Soluble in hot water and methanol. | [2] |

| 10-Hour Half-Life Decomposition Temp. | 63 °C (in DMF) | [2] |

Synthesis of ACVA

The synthesis of ACVA generally involves the formation of a hydrazo intermediate followed by oxidation to the azo compound. A common method starts from levulinic acid.[5]

General Synthesis Protocol

A patented method for producing ACVA involves the following steps:[5]

-

Reaction of a Cyanide Compound with Hydrazine and Levulinic Acid: A cyanide source (e.g., sodium cyanide or hydrogen cyanide) is reacted with hydrazine and levulinic acid in an aqueous solution. This reaction forms a concentrated solution of the corresponding hydrazo compound.

-

Oxidation: The resulting hydrazo compound is then oxidized to form the azo linkage. This is typically achieved using an oxidizing agent like chlorine in an acetone-water solution at a controlled temperature (≤30 °C).

-

Purification: The reaction mixture is then subjected to phase separation to isolate the ACVA.

It is important to note that this is a generalized protocol, and specific reaction conditions, such as concentrations, reaction times, and purification methods, would need to be optimized for a laboratory or industrial setting.

Experimental Protocols for Isomer Separation and Analysis

Detailed, publicly available protocols for the specific separation of ACVA isomers are limited. However, established methods for separating isomers of similar compounds can be adapted.

Separation of (E)- and (Z)-Isomers

High-performance liquid chromatography (HPLC) is a powerful technique for separating geometric isomers.[8][9]

Methodology:

-

Stationary Phase: A reversed-phase C18 column is often effective.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The composition can be optimized to achieve the best resolution between the (E) and (Z) peaks.

-

Detection: UV-Vis detection is suitable, as the two isomers will likely have different absorption spectra.

Separation of Meso and Racemic Diastereomers

The separation of diastereomers can also be achieved using HPLC.[4][5]

Methodology:

-

Stationary Phase: Normal-phase chromatography on a silica gel column or reversed-phase chromatography on a C18 column can be employed.

-

Mobile Phase: The choice of mobile phase will depend on the stationary phase and the specific properties of the diastereomers. A systematic approach to solvent selection and gradient optimization is necessary.

NMR Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between isomers.

-

¹H NMR: The chemical shifts and coupling constants of the protons in the cyanovaleric acid moieties will differ between the (E) and (Z) isomers due to their different spatial orientations. Similarly, the meso and racemic diastereomers will exhibit distinct ¹H NMR spectra.

-

¹³C NMR: The chemical shifts of the carbon atoms will also be sensitive to the isomeric form of the molecule.

Structural Data

As of the current literature survey, detailed crystallographic data, including bond lengths and angles for the isomers of ACVA, are not publicly available. X-ray crystallography would be the definitive method to determine the precise three-dimensional structure of each isomer.[10][11]

Logical Workflow for Isomer Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of ACVA isomers.

Conclusion

ACVA is a fundamentally important molecule in polymer chemistry. While its primary use as a radical initiator is well-established, a detailed understanding of its isomeric forms is crucial for advanced applications and for researchers in drug development who may utilize polymers synthesized with this initiator. The *(E) -isomer is the most common form, but the potential for photochemical conversion to the (Z)-isomer and the existence of meso and racemic diastereomers present opportunities for fine-tuning polymer properties. Further research is needed to develop and publish detailed experimental protocols for the synthesis and separation of these isomers, as well as to fully characterize their individual properties and structures through techniques like X-ray crystallography. This guide provides a foundational understanding for scientists and researchers to build upon in their work with this versatile compound.

References

- 1. isca.me [isca.me]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hplc.eu [hplc.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. google.com [google.com]

- 11. m.youtube.com [m.youtube.com]

The Cage Effect in ACVA Decomposition: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the cage effect in the thermal decomposition of 4,4'-Azobis(4-cyanovaleric acid) (ACVA). This whitepaper provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data essential for understanding and manipulating this critical phenomenon in radical chemistry.

The thermal decomposition of the water-soluble azo initiator ACVA is a fundamental process for generating free radicals, with wide applications in polymer synthesis and various organic reactions. However, the efficiency of radical generation is significantly influenced by the "cage effect," a phenomenon where the surrounding solvent molecules trap the newly formed radical pair, promoting their recombination rather than their diffusion into the bulk solution to initiate desired chemical transformations. Understanding and quantifying this effect is paramount for optimizing reaction yields and controlling polymer properties.

The Mechanism of ACVA Decomposition and the Cage Effect

The thermal decomposition of ACVA proceeds via a first-order reaction, initiated by the cleavage of the carbon-nitrogen bonds, which releases a molecule of nitrogen gas and forms a pair of 4-cyano-4-valeric acid radicals. This radical pair is momentarily confined within a "cage" of solvent molecules.

Within this solvent cage, the geminate radical pair can undergo one of two competing processes:

-

Cage Recombination: The radicals can recombine to form stable, non-radical products. This process reduces the overall efficiency of the initiator.

-

Cage Escape: The radicals can diffuse out of the solvent cage into the bulk solution, where they can then initiate polymerization or other desired radical reactions.

The efficiency of an initiator, denoted by f, is the fraction of radicals that escape the solvent cage. Consequently, the cage recombination efficiency is given by (1-f).

The following diagram illustrates the decomposition of ACVA and the subsequent fate of the generated radicals due to the cage effect.

Caption: Thermal decomposition of ACVA leading to the formation of a caged radical pair, which can either recombine or escape.

Factors Influencing the Cage Effect

The efficiency of cage escape is not constant and is significantly influenced by several factors, most notably the viscosity of the solvent.

-

Solvent Viscosity: An increase in solvent viscosity hinders the diffusion of the radicals out of the solvent cage, thereby increasing the probability of cage recombination. This leads to a lower initiator efficiency (f). The relationship between cage product yield and the fluidity (the reciprocal of viscosity) of the medium has been observed for similar azo initiators.

Quantitative Analysis of the Cage Effect

Quantifying the cage effect is crucial for the precise control of radical-initiated processes. The initiator efficiency (f) is a direct measure of the extent of cage escape. While specific data for ACVA across a wide range of solvents is not extensively tabulated in a single source, the principles of its determination are well-established.

| Initiator | Solvent | Temperature (°C) | Initiator Efficiency (f) |

| ACVA | Water | 70 | Value not readily available in literature |

| ACVA | Dimethylformamide (DMF) | 63 | Value not readily available in literature |

Note: While the 10-hour half-life decomposition temperature of ACVA in DMF is 63°C, specific initiator efficiency values require dedicated experimental determination.

Experimental Determination of Initiator Efficiency

The initiator efficiency (f) of ACVA can be determined experimentally using the radical scavenging method. This technique involves the use of a stable free radical scavenger that quantitatively reacts with the radicals that escape the solvent cage.

Principle of the Radical Scavenging Method

A known concentration of a radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or galvinoxyl, is added to the reaction mixture containing ACVA. Upon thermal decomposition of ACVA, the escaped radicals are trapped by the scavenger, leading to a measurable change in the scavenger's concentration, which can be monitored spectrophotometrically. The rate of scavenger consumption is directly related to the rate of radical generation from escaped radicals.

Experimental Workflow

The following diagram outlines the typical workflow for determining the initiator efficiency of ACVA using a radical scavenger.

Caption: Workflow for the experimental determination of ACVA initiator efficiency using a radical scavenger.

Detailed Experimental Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of ACVA of a known concentration in the desired solvent (e.g., water, DMF).

-

Prepare a stock solution of a stable radical scavenger (e.g., DPPH) of a known concentration in the same solvent. The concentration should be chosen to give a measurable absorbance in the desired range of the spectrophotometer.

-

-

Reaction Setup:

-

In a quartz cuvette or a suitable reaction vessel, mix precise volumes of the ACVA and scavenger solutions. The final concentrations should be accurately known.

-

The reaction vessel should be sealed to prevent solvent evaporation and the ingress of oxygen, which can interfere with the radical reactions.

-

-

Thermal Decomposition and Monitoring:

-

Place the reaction vessel in a thermostated cell holder of a UV-Vis spectrophotometer set to the desired decomposition temperature (e.g., 70°C).

-

Monitor the decrease in the absorbance of the radical scavenger at its maximum absorption wavelength (λmax for DPPH is typically around 517 nm) as a function of time.

-

-

Data Analysis:

-

The rate of disappearance of the scavenger is determined from the initial linear portion of the absorbance versus time plot, using the Beer-Lambert law.

-

The rate of radical generation is calculated from the stoichiometry of the scavenging reaction (typically one radical scavenges one scavenger molecule).

-

The initiator efficiency (f) is then calculated using the following equation:

f = (Rate of scavenger consumption) / (2 * kd * [ACVA])

where kd is the first-order decomposition rate constant of ACVA at that temperature and [ACVA] is the initial concentration of ACVA. The decomposition rate constant, kd, can be determined independently by monitoring the disappearance of ACVA over time using techniques like HPLC or by using literature values if available.

-

Conclusion

The cage effect plays a pivotal role in the radical-generating capacity of ACVA. A thorough understanding of this phenomenon and the factors that influence it is essential for researchers in polymer chemistry and drug development. By employing rigorous experimental techniques, such as the radical scavenging method, the initiator efficiency can be accurately determined, enabling the precise control and optimization of radical-initiated processes. This guide provides the foundational knowledge and a practical framework for investigating and applying the principles of the cage effect in the context of ACVA decomposition.

V-501 Initiator: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-501, chemically known as 4,4'-Azobis(4-cyanovaleric acid), is a water-soluble azo initiator widely utilized in radical polymerization processes. Its utility spans various applications, including the synthesis of polymers for drug delivery systems, hydrogels, and other advanced materials. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, ensuring process safety, and achieving desired polymer characteristics. This guide provides an in-depth overview of the core physical properties of V-501, supported by detailed experimental methodologies and visual representations of key processes.

Core Physical Properties of V-501

The fundamental physical characteristics of V-501 are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value |

| Chemical Name | 4,4'-Azobis(4-cyanovaleric acid) |

| Synonyms | ACVA, ABCVA |

| CAS Number | 2638-94-0 |

| Molecular Formula | C12H16N4O4 |

| Molecular Weight | 280.28 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 120-123 °C (with decomposition)[3][4] |

| 10-Hour Half-Life Decomposition Temperature | 69 °C (in water)[2][5] |

| Activation Energy (Ea) | 129 kJ/mol |

| Self-Accelerating Decomposition Temperature (SADT) | 60 °C |

| Solubility | Soluble in methanol, ethanol, and alkaline aqueous solutions. Sparingly soluble in water. Insoluble in toluene and hexane.[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of V-501.

Determination of Melting Point

The melting point of V-501 is determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered V-501 is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase has transitioned to liquid (completion) are recorded. The melting point is reported as this range.

Determination of Solubility

The solubility of V-501 in various solvents is determined by direct observation at a controlled temperature.

Methodology:

-

Solvent Preparation: A known volume (e.g., 1 mL) of the selected solvent (e.g., water, methanol, toluene) is placed in a test tube or vial.

-

Solute Addition: A pre-weighed amount of V-501 (e.g., 10 mg) is added to the solvent.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid completely dissolves, the substance is considered soluble under those conditions. If undissolved solid remains, the substance is classified as sparingly soluble or insoluble. This process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

Determination of Thermal Decomposition Properties (10-Hour Half-Life and Activation Energy)

The thermal decomposition kinetics of V-501 are typically investigated using Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of V-501 (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.

-

DSC Analysis: The sample is heated in the DSC instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). An empty sealed pan is used as a reference.

-

Data Acquisition: The heat flow to or from the sample is measured as a function of temperature. The thermal decomposition of V-501 will be observed as an exothermic peak.

-

Kinetic Analysis: The data from the DSC scans at different heating rates are analyzed using kinetic models (e.g., Kissinger or Ozawa-Flynn-Wall method) to determine the activation energy (Ea) and the pre-exponential factor. The 10-hour half-life decomposition temperature is the temperature at which it takes 10 hours for half of the initiator to decompose, and this can be calculated from the kinetic parameters.

Visualizations

The following diagrams illustrate key concepts and workflows related to the V-501 initiator.

References

An In-depth Technical Guide to the Thermal Stability and Potential Hazards of 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and potential hazards associated with 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a widely used water-soluble azo initiator in various polymerization processes. Understanding the thermal behavior and safety considerations of ACVA is critical for its safe handling, storage, and application in research and development.

Thermal Stability of ACVA

ACVA is known to be thermally sensitive and can undergo exothermic decomposition, which, if not controlled, may lead to thermal runaway incidents.[1][2] The thermal decomposition of ACVA follows first-order kinetics, meaning the rate of decomposition is directly proportional to its concentration.[3]

1.1. Thermal Decomposition Characteristics

Studies have shown that the thermal decomposition of ACVA is a complex process that occurs in four distinct mass loss stages.[1] The primary heat release is observed during the initial and final stages of decomposition.[1] The decomposition process is initiated by the homolytic cleavage of the central azo bond (–N=N–), leading to the formation of two cyanovaleric acid radicals.

1.2. Quantitative Thermal Analysis Data

The following table summarizes key quantitative data related to the thermal stability of ACVA.

| Parameter | Value | Method | Reference |

| Heat of Decomposition (ΔHd) | 4706 J/g | Differential Scanning Calorimetry (DSC) | [1] |

| Apparent Activation Energy (Ea) | 91 kJ/mol | Kissinger–Akahira–Sunose (KAS) method | [1] |

| 10-Hour Half-Life Temperature | 65-67 °C (in aqueous media) | Not Specified | |

| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | Not Specified | |

| Melting Point | 118-125 °C (decomposes) | Not Specified |

Note: A specific Differential Scanning Calorimetry (DSC) thermogram for ACVA was not available in the reviewed literature. The decomposition is described as a complex, four-stage process with exothermic events primarily in the first and last stages.[1] The onset of thermal decomposition is a critical parameter that is influenced by the heating rate and experimental conditions.

Potential Hazards of ACVA

The primary hazards associated with ACVA are its flammability and self-reactive nature. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a self-reactive substance, typically Type D, and a flammable solid.[4]

2.1. GHS Classification and Pictograms

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Self-Reactive Substances | Type D | Danger | H242: Heating may cause a fire.[5] | |

| Flammable Solids | Category 1/2 | Danger | H228: Flammable solid.[5] |

2.2. Hazardous Decomposition Products

The thermal decomposition of ACVA can generate toxic and flammable gases. Analysis of the pyrolysis products has identified the following hazardous substances:[1]

-

Hydrogen Cyanide (HCN): A highly toxic gas.

-

Methane (CH4): A flammable gas.

The generation of these hazardous products underscores the importance of handling ACVA in well-ventilated areas and taking appropriate safety precautions to prevent thermal decomposition.

2.3. Incompatibilities

ACVA is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the thermal stability and hazards of ACVA. The following sections provide representative methodologies for key analytical techniques.

3.1. Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of ACVA.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-5 mg of ACVA into a standard aluminum DSC pan. Hermetically seal the pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to approximately 200 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the heat of decomposition (ΔHd).

3.2. Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of ACVA as a function of temperature and to identify the different stages of decomposition.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of ACVA into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates for each decomposition stage.

3.3. Self-Accelerating Decomposition Temperature (SADT) Test

Objective: To determine the lowest temperature at which ACVA in a specific packaging will undergo self-accelerating decomposition. This protocol is based on the UN Test H.1.

Methodology:

-

Apparatus: A temperature-controlled oven with a volume of at least 1 cubic meter, capable of maintaining the set temperature to within ±2 °C.

-

Sample: The commercial package of ACVA to be tested.

-

Procedure:

-

Place the package of ACVA in the center of the oven.

-

Set the oven to a predetermined test temperature.

-

Monitor the temperature of the substance and the oven for a period of seven days.

-

A test is considered positive (self-accelerating decomposition occurs) if the temperature of the substance exceeds the oven temperature by 6 °C or more.

-

The SADT is the lowest temperature at which a positive result is obtained. The test is typically performed at temperature intervals of 5 °C.

-

Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the thermal decomposition and safety assessment of ACVA.

Caption: Thermal decomposition pathway of ACVA.

Caption: Experimental workflow for thermal analysis of ACVA.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. babelplex.com [babelplex.com]

- 5. sitem.herts.ac.uk [sitem.herts.ac.uk]

Methodological & Application

Application Notes and Protocols for Emulsion Polymerization with ACVA Initiator

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting emulsion polymerization utilizing 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator. ACVA is a water-soluble azo initiator that thermally decomposes to generate free radicals, making it suitable for initiating polymerization in aqueous media.[1] Its carboxyl-containing fragments can incorporate onto the polymer chains, providing electrostatic stabilization to the resulting polymer particles, which is particularly advantageous in surfactant-free emulsion polymerization.[1]

This protocol will focus on the emulsion polymerization of common monomers such as styrene and methyl methacrylate (MMA), which are frequently used in the synthesis of polymers for various applications, including drug delivery systems.[2]

Experimental Protocols

Materials

-

Monomer (e.g., Styrene or Methyl Methacrylate)

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA)

-

Surfactant (e.g., Sodium Dodecyl Sulfate - SDS) (optional, for traditional emulsion polymerization)

-

Deionized Water

-

Nitrogen gas

-

Buffer solution (e.g., phosphate buffer, to control pH)

Equipment

-

Reaction flask (e.g., three-neck round-bottom flask)

-

Condenser

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Heating mantle or oil bath with temperature controller

-

Nitrogen inlet and outlet

-

Dropping funnel

General Protocol for Emulsion Polymerization

-

Reactor Setup: Assemble the reaction flask with the condenser, stirrer, and nitrogen inlet/outlet.

-

Initial Charge: To the reaction flask, add deionized water, surfactant (if used), and buffer. For a typical setup, this would involve dissolving the surfactant in water within the flask.

-

Degassing: Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

-

Initiator and Monomer Preparation:

-

Prepare an aqueous solution of the ACVA initiator.

-

The monomer can be added in one of three ways:

-

-

Reaction Initiation: Heat the reactor to the desired temperature (typically 70-80°C for ACVA). Once the temperature is stable, add the ACVA initiator solution to the reactor.

-

Polymerization: If using a semi-batch or pre-emulsion method, begin the continuous addition of the monomer or pre-emulsion. The polymerization is typically carried out for several hours. A change in the appearance of the reaction mixture from translucent to a milky-white latex is indicative of particle formation.[4]

-

Completion and Cooling: After the desired reaction time, cool the reactor to room temperature to quench the polymerization.

-

Characterization: The resulting polymer latex can be characterized for properties such as particle size, particle size distribution, monomer conversion, and molecular weight.

Data Presentation

The following table summarizes typical quantitative data for emulsion polymerization of styrene and methyl methacrylate using ACVA as the initiator, based on literature reports.

| Parameter | Styrene Emulsion Polymerization[5] | Methyl Methacrylate (MMA) Emulsion Polymerization[6] |

| Monomer | Styrene | Methyl Methacrylate |

| Initiator | ACVA | ACVA |

| Surfactant/Stabilizer | PAPy macroRAFT agent (thermoresponsive) | Poly(glycerol monomethacrylate) (PGMA) |

| Solvent | H₂O/Dioxane (8/2, v/v) | Deionized Water |

| [Stabilizer]/[ACVA] Molar Ratio | 5/1 | 5/1 |

| Reaction Temperature | 70 °C | 70 °C |

| Reaction Time | ~2 hours | Not specified |

| Monomer Conversion | 98% | Not specified |

| Final Polymer | PAPy-b-PS | PGMA-b-PMMA |

| Particle Size | Not specified | 17 nm to 31 nm |

Experimental Workflow Diagram

References

- 1. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]

- 2. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols: 4,4'-Azobis(4-cyanovaleric acid) for Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction to 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

4,4'-Azobis(4-cyanovaleric acid), commonly known as ACVA, is a water-soluble azo initiator widely utilized in free-radical polymerization.[1][2] Its chemical structure features a central azo group (-N=N-) flanked by two cyanovaleric acid moieties. The key characteristic of ACVA is its thermal decomposition at a predictable rate to generate free radicals, which initiate the polymerization of various monomers to form polymers. This decomposition is temperature-dependent, with a 10-hour half-life temperature of 69 °C, making it suitable for polymerizations conducted at moderate temperatures.[3]

A significant advantage of ACVA in nanoparticle synthesis is the incorporation of terminal carboxylic acid groups onto the polymer chains.[4] These functional groups are highly valuable as they provide sites for covalent conjugation of targeting ligands, drugs, or imaging agents, and they can impart electrostatic stability to the nanoparticles in aqueous media, often eliminating the need for conventional surfactants.[4]

Mechanism of Initiation

The initiation process begins with the thermal decomposition of ACVA, which breaks the carbon-nitrogen bonds and releases a molecule of nitrogen gas, resulting in the formation of two identical cyano-carboxylic acid radicals. These highly reactive radicals then attack a monomer molecule, initiating the polymerization chain reaction.

Caption: Thermal decomposition of ACVA and initiation of polymerization.

Applications in Nanoparticle Synthesis

ACVA is a versatile initiator employed in several polymerization techniques to produce functional nanoparticles for various applications, particularly in drug delivery.

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: ACVA is frequently used in RAFT polymerization to synthesize well-defined polymers and block copolymers with controlled molecular weights and low dispersity.[3][5] This technique is particularly useful for creating temperature-responsive nanoparticles.[3][5][6]

-

Surfactant-Free Emulsion Polymerization (SFEP): In SFEP, ACVA's utility shines as the initiator fragments become part of the polymer backbone. The resulting terminal carboxyl groups orient at the nanoparticle-water interface, providing electrostatic stabilization and creating "clean" particle surfaces free from surfactants.[4] This is highly advantageous for biomedical applications where residual surfactants can be a concern.[4]

-

Drug Delivery Systems: Nanoparticles synthesized with ACVA are excellent candidates for drug delivery vehicles.[1][7][8] The surface carboxyl groups can be used to conjugate drugs or targeting molecules, enabling the development of smart systems for targeted and controlled release therapies.[1][9] The temperature-sensitive nature of some polymers made using ACVA allows for triggered drug release in response to local temperature changes.[1]

Experimental Protocols

Here we provide detailed protocols for the synthesis of functional nanoparticles using ACVA as an initiator, based on published research.

This protocol describes the synthesis of poly(D,L-lactide)-b-poly(ethyl lactide) (PDMLA-b-PELA) diblock copolymer nanoparticles using RAFT aqueous emulsion polymerization.[3][6]

Step 1: Synthesis of PDMLA Macro-Chain Transfer Agent (macro-CTA)

-

To a reaction vessel, add D,L-lactide (DMLA), 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid (CECPA) as the RAFT agent, ACVA as the initiator, and deionized water.

-

Seal the vessel, degas with nitrogen (N₂) for 30 minutes.

-

Submerge the vessel in an oil bath preheated to 70 °C.

-

Allow the reaction to proceed for 1 hour.

-

Cool the vessel to room temperature to stop the reaction. The resulting product is the PDMLA macro-CTA.

Step 2: Chain Extension to Form Diblock Copolymer Nanoparticles

-

To the PDMLA macro-CTA solution, add the second monomer, ethyl lactide (ELA).

-

Add a second radical initiator, such as 2,2′-azobis-2-methyl-propanimidamide dihydrochloride (AIBA), which allows for polymerization at a lower temperature (e.g., 60 °C).[3]

-

Degas the reaction mixture with N₂ for 30 minutes.

-

Submerge the vessel in an oil bath at 60 °C for 2 hours.

-

Cool to room temperature. The final product is a dispersion of PDMLA-b-PELA nanoparticles.

Quantitative Data for PDMLA Macro-CTA Synthesis

| Component | Molar Ratio (Target DP = 50) | Mass / Volume |

|---|---|---|

| D,L-lactide (DMLA) | 250 | 0.50 g |

| CECPA (RAFT Agent) | 5 | 18.0 mg |

| ACVA (Initiator) | 1 | 3.28 mg |

| Deionized Water | - | to 40% w/w solids |

Source: Adapted from ACS Sustainable Chemistry & Engineering, 2023.[3][6]

This protocol details the synthesis of a poly(N-isopropylacrylamide) (pNIPAAm) macro-chain transfer agent via RAFT polymerization, which can be used as a template for creating temperature-responsive magnetic nanoparticles.[5]

-

Dissolve N-isopropylacrylamide (NIPAAm), 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as the CTA, and ACVA as the initiator in 1,4-dioxane in a round-bottom flask.

-

Purge the solution with N₂ for 30 minutes to remove oxygen.

-

Place the flask in an oil bath preheated to 70 °C.

-

Maintain the reaction for 4 hours.

-

The resulting polymer can then be used as a template for the in situ co-precipitation of iron salts to form magnetic nanoparticles.[5]

Quantitative Data for pNIPAAm Synthesis

| Component | Molar Ratio (Target Mₙ = 17 kDa) | Mass / Volume |

|---|---|---|

| NIPAAm | 1500 | 10.0 g |

| DDMAT (CTA) | 10 | 237 mg |

| ACVA (Initiator) | 1 | 16.5 mg |

| 1,4-dioxane | - | 26 mL |

Source: Adapted from ACS Applied Materials & Interfaces, 2019.[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for synthesizing polymer nanoparticles using ACVA-initiated polymerization.

Caption: General workflow for ACVA-initiated nanoparticle synthesis.

Nanoparticle Characterization Data

The properties of nanoparticles are crucial for their application. The table below summarizes characterization data for nanoparticles synthesized using ACVA-initiated RAFT polymerization.

| Polymer System | Target DP | Mₙ (SEC) | Dispersity (Đ) | Dₙ (TEM) | PDI (DLS) |

| PDMLA | 25 | 4,200 g/mol | 1.25 | - | - |

| PDMLA | 50 | 7,100 g/mol | 1.23 | - | - |

| PDMLA | 100 | 12,300 g/mol | 1.22 | - | - |

| PDMLA | 200 | 22,100 g/mol | 1.21 | - | - |

| PDMLA | 400 | 38,900 g/mol | 1.28 | - | - |

| DP = Degree of Polymerization, Mₙ = Number-average molecular weight, Đ = Dispersity (Mₙ/Mₙ), Dₙ = Number-average diameter, PDI = Polydispersity Index. Data adapted from ACS Sustainable Chemistry & Engineering, 2023.[3] |

Applications in Targeted Drug Delivery

The nanoparticles produced using ACVA are well-suited for advanced drug delivery applications due to their tunable properties and inherent surface functionality.

Caption: Targeted drug delivery using a nanoparticle functionalized via ACVA.

The workflow involves several key steps:

-

Synthesis: Nanoparticles are synthesized using ACVA, resulting in carboxyl groups on the surface.

-

Functionalization: Therapeutic drugs and targeting ligands (e.g., antibodies, peptides) are covalently attached to the nanoparticle surface via the carboxyl groups.

-

Administration & Targeting: The functionalized nanoparticles are administered and circulate in the body. The targeting ligands recognize and bind to specific receptors overexpressed on target cells, such as tumor cells.[9]

-

Uptake and Release: Upon binding, the nanoparticle is internalized by the target cell. The drug is then released in a controlled manner, triggered by the intracellular environment (e.g., pH, enzymes) or an external stimulus (e.g., temperature), leading to a localized therapeutic effect and minimizing systemic toxicity.[7][8]

References

- 1. 4,4'-Azobis(4-cyanovaleric acid): Stability-Indicating HPLC Analysis and Drug Delivery Applications_Chemicalbook [chemicalbook.com]

- 2. mpbio.com [mpbio.com]

- 3. Temperature-Responsive Lactic Acid-Based Nanoparticles by RAFT-Mediated Polymerization-Induced Self-Assembly in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]

- 5. Temperature-Responsive Magnetic Nanoparticles for Enabling Affinity Separation of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]

Application Notes and Protocols for Solution Polymerization of Vinyl Acetate using ACVA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the solution polymerization of vinyl acetate (VAc) utilizing 2,2'-Azobis(4-cyanovaleric acid) (ACVA) as a thermal initiator. Solution polymerization is a widely used technique that allows for good control over the reaction temperature and results in a polymer solution that can be directly used for coatings and adhesives or precipitated to obtain a solid polymer. ACVA is a water-soluble azo initiator that can be used in various solvents and offers the advantage of introducing carboxylic acid end groups to the polymer chains, which can be beneficial for downstream applications such as bioconjugation and surface functionalization.

These protocols are intended to provide a comprehensive guide for researchers to successfully synthesize polyvinyl acetate (PVAc) with reproducible results.

Experimental Protocols

Materials and Reagents

-

Vinyl Acetate (VAc): Monomer. It is recommended to purify the monomer before use to remove any inhibitors (like hydroquinone) that are typically added for storage.

-

2,2'-Azobis(4-cyanovaleric acid) (ACVA): Initiator.

-

Methanol (MeOH): Solvent. Anhydrous grade is recommended.

-

Nitrogen (N₂): Inert gas for deoxygenating the reaction mixture.

-

Non-solvent for precipitation (e.g., hexane or petroleum ether): For isolation of the polymer.

Purification of Reagents

-

Vinyl Acetate Purification: To remove the inhibitor, wash the vinyl acetate with a 5-10% aqueous sodium hydroxide solution in a separatory funnel, followed by washing with deionized water until the aqueous layer is neutral. Dry the monomer over anhydrous calcium chloride or magnesium sulfate and then distill under reduced pressure. Store the purified monomer at a low temperature (e.g., 4°C) in the dark and use within a short period.

-

Methanol Purification: Reflux the methanol over magnesium turnings and a catalytic amount of iodine for 2-3 hours, then distill under a dry nitrogen atmosphere. Store the anhydrous methanol over molecular sieves (3Å or 4Å).

Experimental Setup

A typical setup for solution polymerization consists of a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a temperature controller with a heating mantle or oil bath.

Polymerization Procedure

-

Reaction Setup: Assemble the reaction flask and ensure all glassware is dry.

-

Charging the Reactor: Add the desired amount of purified methanol and vinyl acetate monomer to the reaction flask.

-